Lhd-221

Descripción

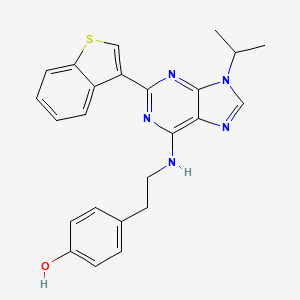

Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFHMYJZJZLMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673068 | |

| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227633-49-9 | |

| Record name | LHD-221 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227633499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LHD-221 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNE1V1F9O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Science: A Technical Guide to LHD-221's Mechanism of Action in Hematopoietic Stem Cells

Disclaimer: The compound "LHD-221" does not correspond to a publicly recognized therapeutic agent or research molecule based on available scientific literature. This guide, therefore, presents a hypothetical mechanism of action centered on the inhibition of the JAK/STAT pathway, a well-established and critical signaling cascade in hematopoietic stem cell (HSC) biology. The data and experimental protocols described herein are representative of those found in the study of JAK/STAT inhibitors and are intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Executive Summary

Hematopoietic stem cells (HSCs) are responsible for the continuous replenishment of all blood and immune cells.[1] The precise regulation of their self-renewal and differentiation is paramount for maintaining hematopoietic homeostasis. The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling nexus that interprets extracellular cytokine cues to orchestrate HSC fate. Dysregulation of this pathway is implicated in various hematological disorders. This document outlines the hypothetical mechanism of action of this compound, a novel small molecule inhibitor designed to modulate HSC activity through targeted interference with the JAK/STAT signaling cascade.

Introduction to the JAK/STAT Pathway in Hematopoietic Stem Cells

The JAK/STAT pathway is a principal signaling route for a wide array of cytokines and growth factors that govern hematopoiesis. This pathway plays a crucial role in HSC maintenance, proliferation, and differentiation. Upon cytokine binding to their cognate receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins. Activated STATs then dimerize, translocate to the nucleus, and modulate the expression of target genes that control fundamental cellular processes.

This compound: A Hypothetical JAK/STAT Inhibitor

This compound is conceptualized as a potent and selective inhibitor of the JAK/STAT pathway. Its purported mechanism involves the competitive inhibition of ATP binding to the kinase domain of JAKs, thereby preventing the phosphorylation and activation of downstream STAT proteins. This targeted inhibition is designed to restore normal signaling in pathological states characterized by JAK/STAT hyperactivation or to modulate HSC behavior for therapeutic purposes.

Quantitative Analysis of this compound's Effects

The following tables summarize hypothetical quantitative data illustrating the in vitro effects of this compound on hematopoietic stem and progenitor cells.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | This compound IC50 (nM) |

| Inhibition of STAT3 Phosphorylation | TF-1 | 50 |

| Inhibition of Cell Proliferation | HEL | 100 |

| Apoptosis Induction (Annexin V+) | K562 | 250 |

Table 2: this compound's Effect on Hematopoietic Progenitor Colony Formation

| Progenitor Type | This compound Concentration (nM) | Colony Count (% of Control) |

| CFU-GM | 100 | 60% |

| BFU-E | 100 | 75% |

| CFU-GEMM | 100 | 50% |

Key Experimental Protocols

Western Blotting for STAT Phosphorylation

-

Cell Lysis: Isolate HSCs and treat with varying concentrations of this compound for a specified duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Cell Proliferation Assay

-

Cell Seeding: Plate hematopoietic progenitor cells in a 96-well plate.

-

Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Culture the cells for 72 hours.

-

Quantification: Add a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.

Colony-Forming Unit (CFU) Assay

-

Cell Preparation: Isolate mononuclear cells from bone marrow and resuspend in a methylcellulose-based medium.

-

Treatment: Incorporate this compound at various concentrations into the medium.

-

Plating and Incubation: Plate the cell suspension and incubate for 14 days in a humidified incubator.

-

Colony Counting: Enumerate the different types of hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM) under a microscope.

Visualizing the Mechanism of Action

This compound's Impact on the JAK/STAT Signaling Pathway

Caption: this compound inhibits the JAK/STAT pathway in HSCs.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing this compound's effects.

Conclusion

The hypothetical JAK/STAT inhibitor this compound represents a targeted approach to modulating hematopoietic stem cell function. By interfering with a key signaling pathway, it holds the potential to correct aberrant hematopoietic processes. The experimental framework outlined in this document provides a robust methodology for the preclinical evaluation of such targeted therapies, paving the way for the development of novel treatments for a range of hematological disorders. Further research into specific JAK/STAT inhibitors is crucial for translating these scientific concepts into clinical realities.

References

What is the function of Lhd-221 in aryl hydrocarbon receptor pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in cellular metabolism, immune responses, and toxicological processes. Initially identified for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a key regulator of physiological and pathophysiological signaling pathways. A diverse array of compounds, both endogenous and exogenous, can modulate AHR activity, making it a compelling target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

While the specific compound "Lhd-221" is not documented in publicly available scientific literature, this guide will provide an in-depth overview of the AHR pathway's function, utilizing data from well-characterized AHR modulators as illustrative examples. We will delve into the molecular mechanisms of AHR activation, the downstream genetic and cellular consequences, and the experimental methodologies used to investigate these processes.

The Canonical AHR Signaling Pathway

The most well-understood mechanism of AHR action is the canonical signaling pathway, which involves the receptor's translocation to the nucleus and subsequent regulation of target gene expression.

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. This complex includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23. This association maintains the AHR in a conformation that is receptive to ligand binding.

Upon binding of a ligand, the AHR undergoes a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization sequence. The ligand-AHR complex then translocates into the nucleus.

Inside the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex is the active transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

Binding of the AHR-ARNT complex to DREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to the upregulation of a battery of genes. The most well-known of these are the cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.

Discovery and Synthesis of Lhd-221 (StemRegenin 1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lhd-221, more commonly known as StemRegenin 1 (SR1), is a purine derivative identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). This small molecule has garnered significant attention in the field of stem cell biology for its remarkable ability to promote the ex vivo expansion of human hematopoietic stem cells (HSCs), particularly the CD34+ cell population. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound (SR1), along with detailed experimental protocols for its biological characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and stem cell research.

Introduction

The clinical application of hematopoietic stem cell transplantation (HSCT) has long been hampered by the limited number of HSCs obtainable from sources such as umbilical cord blood and bone marrow. The ability to expand these cells ex vivo while maintaining their multipotency and engraftment potential is a critical goal in regenerative medicine. The discovery of this compound (StemRegenin 1) represents a significant breakthrough in this area. SR1 was identified through an unbiased high-throughput screen of a chemical library for compounds that could promote the expansion of primary human CD34+ HSCs.[1] Subsequent studies revealed that SR1 functions by antagonizing the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating cell proliferation, differentiation, and apoptosis.[1][2][3][4] By inhibiting the AHR signaling pathway, SR1 effectively blocks differentiation and promotes the self-renewal of HSCs, leading to a substantial increase in the number of functional, transplantable stem cells.[1]

Discovery of this compound (StemRegenin 1)

This compound (SR1) was discovered through a high-throughput screening assay designed to identify small molecules that could promote the expansion of human CD34+ hematopoietic stem cells. The screening process involved the culture of primary human HSCs in the presence of a diverse library of chemical compounds. The readout for the assay was the expansion of the CD34+ cell population, a key marker for hematopoietic stem and progenitor cells. This unbiased approach led to the identification of a purine derivative, subsequently named StemRegenin 1, which demonstrated robust activity in promoting the expansion of CD34+ cells.[1]

Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Antagonism

Mechanistic studies have unequivocally demonstrated that this compound (SR1) exerts its pro-expansion effects on HSCs through the antagonism of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR is a transcription factor that, upon binding to a ligand, translocates to the nucleus and forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.

SR1 acts as a direct antagonist of the AHR, competitively binding to the receptor and preventing its activation by endogenous or exogenous ligands.[3] This inhibition of the AHR signaling pathway has been shown to down-regulate the expression of AHR target genes, such as Cytochrome P450 1B1 (CYP1B1) and the AHR Repressor (AHRR).[5] By blocking this pathway, SR1 is thought to prevent the differentiation of HSCs, thereby promoting their self-renewal and expansion.[5]

Signaling Pathway Diagram

References

- 1. USPTO Patent Application Publication Full Text [google.com]

- 2. US20140369973A1 - Compositions and methods for enhanced generation of hematopoietic stem/progenitor cells - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. JP2018510615A - Point-of-care and / or portable platform for gene therapy - Google Patents [patents.google.com]

- 5. US9175266B2 - Enhancement of natural killer (NK) cell proliferation and activity - Google Patents [patents.google.com]

Preliminary In Vitro Profile of PEN-221 (Lhd-221): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in vitro studies of PEN-221, a miniaturized peptide-drug conjugate. PEN-221 is designed for targeted delivery of a cytotoxic payload to tumor cells overexpressing the somatostatin receptor 2 (SSTR2).[1][2][3] This guide details the compound's mechanism of action, summarizes key quantitative data from in vitro assays, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Compound Characteristics

PEN-221 is a novel therapeutic agent composed of a somatostatin analog peptide, which demonstrates high binding affinity for SSTR2, linked to the potent microtubule-disrupting agent DM1 via a cleavable disulfide linker.[1][2][4] This design allows for the selective targeting and destruction of cancer cells expressing SSTR2, a receptor frequently overexpressed in various solid tumors, including neuroendocrine tumors and small cell lung cancer.[1][2][5]

Quantitative In Vitro Activity

The in vitro potency of PEN-221 has been evaluated across multiple SSTR2-positive cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell proliferation.

| Cell Line | Cancer Type | PEN-221 IC50 (nM) | Fold-Shift with SSTR2 Blockade | Reference |

| NCI-H69 | Small Cell Lung Cancer | ~10 | 90-fold | [5] |

| NCI-H524 | Small Cell Lung Cancer | Data not specified | Receptor-dependent | [2] |

| HCC-33 | Small Cell Lung Cancer | Data not specified | Receptor-dependent | [2] |

Mechanism of Action

The proposed mechanism of action for PEN-221 involves a multi-step process initiated by the high-affinity binding of the peptide ligand to SSTR2 on the surface of cancer cells.[1] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the PEN-221-SSTR2 complex.[1][6] Once inside the cell, the cleavable linker is processed, releasing the cytotoxic payload, DM1.[1] DM1 then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of action of PEN-221.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and tailored for the evaluation of PEN-221.

Objective: To determine the cytotoxic effect of PEN-221 on SSTR2-expressing cancer cells.

Materials:

-

SSTR2-positive cancer cell lines (e.g., NCI-H69)

-

Complete cell culture medium

-

PEN-221

-

SSTR2 agonist (e.g., octreotide) for blockade experiments

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Detergent reagent (e.g., SDS in HCl)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Seed SSTR2-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of PEN-221 in complete culture medium.

-

For receptor blockade experiments, pre-incubate a subset of wells with a saturating concentration of an SSTR2 agonist (e.g., 1 µM octreotide) for 1 hour before adding PEN-221.

-

Add 100 µL of the PEN-221 dilutions to the respective wells and incubate for 72 hours.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.

-

Incubate the plate in the dark at room temperature for 2-4 hours.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of PEN-221 concentration.

SSTR2 Internalization Assay

This protocol outlines a method to visualize and quantify the internalization of SSTR2 upon treatment with PEN-221.

Objective: To confirm that PEN-221 induces receptor-mediated endocytosis of SSTR2.

Materials:

-

CHO or other suitable cells stably expressing tagged SSTR2 (e.g., GFP-SSTR2)

-

PEN-221

-

Positive control (e.g., Somatostatin-28)

-

Negative control (non-binding peptide)

-

Cell culture plates suitable for microscopy

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed SSTR2-expressing cells onto glass-bottom dishes or appropriate imaging plates.

-

Allow cells to adhere and grow to 50-70% confluency.

-

Treat the cells with PEN-221, a positive control, or a negative control at desired concentrations for 1-2 hours at 37°C.

-

Wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope. Internalization is observed as the translocation of the fluorescently tagged SSTR2 from the cell membrane to intracellular vesicles.

Experimental Workflow Diagram

References

- 1. adcreview.com [adcreview.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting the Somatostatin Receptor 2 with the Miniaturized Drug Conjugate, PEN-221: A Potent and Novel Therapeutic for the Treatment of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an SSTR2-Targeting Maytansinoid Conjugate (PEN-221) with Potent Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lhd-221 (StemRegenin-1): A Technical Guide to its Role in the Ex Vivo Expansion of CD34+ Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lhd-221, also known as StemRegenin-1 (SR-1), a pivotal small molecule in the field of hematopoietic stem cell (HSC) research and therapy. The document details its mechanism of action, presents quantitative data on its efficacy in expanding CD34+ hematopoietic stem and progenitor cells (HSPCs), and provides comprehensive experimental protocols for its use.

Introduction

The clinical application of HSC transplantation, particularly from umbilical cord blood (UCB), is often constrained by the limited number of CD34+ cells in a given unit. This can lead to delayed engraftment and an increased risk of graft failure. Ex vivo expansion of HSPCs presents a promising solution to this challenge. This compound (SR-1) has emerged as a key enabler of this strategy. It is a purine derivative that has been shown to significantly promote the proliferation of CD34+ cells while maintaining their primitive phenotype.[1][2][3]

Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Antagonism

This compound (SR-1) functions as an antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2][3] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences, leading to the transcription of target genes, including those involved in cell differentiation.

By antagonizing AHR, this compound (SR-1) prevents this signaling cascade, thereby inhibiting differentiation and promoting the self-renewal and expansion of HSPCs.[1] This mechanism has been demonstrated by the dose-dependent inhibition of the AHR agonist-induced expression of target genes like Cytochrome P450 1B1 (CYP1B1) and the AHR Repressor (AHRR) in CD34+ cells.[1] The AHR pathway is known to intersect with other signaling pathways crucial for hematopoiesis, such as those involving c-Myc, HES-1, and β-catenin.[1] Furthermore, AHR antagonism has been linked to increased levels of Aurora A kinase, a regulator of the G2/M cell cycle checkpoint, potentially contributing to the enhanced proliferation of HSPCs.[4]

Quantitative Data on CD34+ Cell Expansion

This compound (SR-1) has consistently demonstrated robust expansion of CD34+ cells from various sources, including umbilical cord blood (UCB) and mobilized peripheral blood (mPB). The tables below summarize key quantitative findings from preclinical and clinical studies.

Table 1: Ex Vivo Expansion of CD34+ Cells from Umbilical Cord Blood (UCB) with this compound (SR-1)

| Culture Duration | Cell Population | Fold Expansion (vs. Input) | Fold Expansion (vs. Control) | Reference |

| 5 weeks | Total Nucleated Cells (TNC) | 17,100 | 10 | [1] |

| 5 weeks | CD34+ Cells | - | 47 | [1] |

| 5 weeks | Colony Forming Units (CFU) | >9,500 | 65 | [1] |

| 15 days | CD34+ Cells | >250 | - | [5] |

| 15 days | CD34+CD38- Cells | 157 - 558 | - | [6] |

| 15 days | CD34+CD90+ Cells | 170 - 415 | - | [6] |

| 10 days | CD34+ Cells | 28.9 ± 7.3 (with CD34- removal) | 11.5 ± 1.8 | [7] |

| 10 days | CD34+CD38- Cells | 25.4 ± 3.6 (with CD34- removal) | 10.1 ± 0.2 | [7] |

Table 2: Ex Vivo Expansion of CD34+ Cells from Mobilized Peripheral Blood (mPB) with this compound (SR-1)

| Culture Duration | Cell Population | Fold Expansion (vs. Input) | Fold Expansion (vs. Control) | Reference |

| 3 weeks | Total Nucleated Cells (TNC) | - | 11 | [1] |

| 3 weeks | CD34+ Cells | 1,118 | 73 | [1] |

| 7 days | CD34+ Cells | - | 2.6 | [1] |

| 7 days | CD133+ Cells | - | 2.3 | [1] |

| 7 days | CD90+ Cells | - | 10 | [1] |

Table 3: Clinical Trial Data on UCB CD34+ Cell Expansion with this compound (SR-1)

| Parameter | Value | Reference |

| Median Fold Expansion of CD34+ Cells | 328 (range: 65.9 - 844.0) | [8] |

| Median Fold Increase in CD34+ Cells | 330 | [9] |

| Engraftment Rate | 100% (17/17 patients) | [6][8] |

| Median Time to Neutrophil Engraftment | 15 days | [9] |

| Median Time to Platelet Engraftment | 49 days | [9] |

Experimental Protocols

The following section outlines a general methodology for the ex vivo expansion of CD34+ cells using this compound (SR-1). Specific parameters may require optimization based on the cell source and experimental goals.

Materials

-

Cell Source: Cryopreserved or fresh human umbilical cord blood (UCB) or mobilized peripheral blood (mPB).

-

CD34+ Cell Isolation Kit: e.g., MACS CD34 MicroBead Kit (Miltenyi Biotec).

-

Culture Medium: Serum-free expansion medium such as StemSpan™ SFEM II.

-

Cytokine Cocktail: Recombinant human cytokines, typically including:

-

This compound (StemRegenin-1): Typically used at a concentration of 1 µM. A stock solution is prepared in DMSO and diluted into the culture medium immediately before use. The final DMSO concentration should not exceed 0.1%.[12]

-

Cell Culture Vessels: Gas-permeable culture bags or multi-well plates.

-

Analytical Reagents:

-

Flow cytometry antibodies: anti-CD34, anti-CD45, anti-CD90, anti-CD38, anti-CD45RA.

-

Viability dye (e.g., 7-AAD or DAPI).

-

Methylcellulose-based medium for colony-forming unit (CFU) assays.

-

Experimental Workflow

Step-by-Step Procedure

-

Isolation of CD34+ Cells: Thaw cryopreserved UCB or mPB units and isolate CD34+ cells according to the manufacturer's protocol for the chosen immunomagnetic selection system. Assess the purity of the isolated CD34+ cell population via flow cytometry.

-

Cell Culture:

-

Prepare the complete culture medium by supplementing the serum-free base medium with the cytokine cocktail and this compound (SR-1) at their final concentrations.

-

Seed the purified CD34+ cells at an initial density of approximately 3 x 10^4 cells/mL in the prepared culture medium.[11]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

The culture duration can range from 7 to 21 days, or longer, depending on the desired level of expansion. The medium is typically not changed during the culture period for shorter-term expansions.[11]

-

-

Analysis of Expanded Cells:

-

Cell Counting and Viability: At various time points and at the end of the culture period, collect an aliquot of the cell suspension. Perform a total nucleated cell count and assess viability using a trypan blue exclusion assay or a viability dye with flow cytometry.

-

Immunophenotyping: Stain the cells with a panel of fluorescently-conjugated antibodies (e.g., anti-CD34, anti-CD45, anti-CD90, anti-CD38) to determine the fold expansion of the total CD34+ population and more primitive subpopulations (e.g., CD34+CD90+, CD34+CD38-).

-

Functional Assays:

-

Colony-Forming Unit (CFU) Assay: Plate a defined number of expanded cells into a methylcellulose-based medium to assess their ability to form various types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM). This assay evaluates the functional capacity of the expanded progenitor cells.

-

In Vivo Engraftment: For a more definitive assessment of long-term repopulating HSCs, transplant the expanded cells into immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG mice). Analyze the bone marrow of the recipient mice at several weeks post-transplantation for human hematopoietic cell engraftment.[1]

-

-

Conclusion

This compound (StemRegenin-1) is a potent small molecule that promotes the significant ex vivo expansion of functional human CD34+ hematopoietic stem and progenitor cells. Its mechanism of action as an aryl hydrocarbon receptor antagonist effectively inhibits differentiation, thereby favoring the proliferation of primitive HSPCs. The extensive quantitative data from both preclinical and clinical studies underscore its potential to overcome the cell dose limitations of UCB transplantation, potentially making this valuable source of HSCs more widely accessible for therapeutic applications. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound (SR-1) in their own investigations into HSC biology and translational applications.

References

- 1. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Impact of the Aryl Hydrocarbon Receptor on Aurora A Kinase and the G2/M Phase Pathway in Hematopoietic Stem and Progenitor Cells [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Generation and function of progenitor T cells from StemRegenin-1–expanded CD34+ human hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reducing TGF‐β1 cooperated with StemRegenin 1 promoted the expansion ex vivo of cord blood CD34+ cells by inhibiting AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 10. StemRegenin 1 selectively promotes expansion of Multipotent Hematopoietic Progenitors derived from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ex Vivo Expansion of Hematopoietic Stem Cells from Human Umbilical Cord Blood-derived CD34+ Cells Using Valproic Acid [jove.com]

- 12. cdn.stemcell.com [cdn.stemcell.com]

In-depth Technical Guide: Biochemical Properties of Lhd-221

Introduction

Lhd-221 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of its core biochemical properties, detailing its mechanism of action, kinetic parameters, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Quantitative Data Summary

The following table summarizes the key quantitative biochemical data for this compound.

| Parameter | Value | Experimental Context |

| IC₅₀ | 15 nM | Cell-based assay against Target Protein X |

| Kᵢ | 5 nM | Enzyme inhibition assay with purified Target Protein X |

| Binding Affinity (Kᴅ) | 25 nM | Surface Plasmon Resonance (SPR) |

| Solubility | 150 µM | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Cell Permeability (Papp) | 1.5 x 10⁻⁶ cm/s | Caco-2 cell monolayer assay |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Enzyme Inhibition Assay (Determination of Kᵢ)

-

Reagents and Materials:

-

Purified recombinant Target Protein X (TPX)

-

Fluorogenic substrate for TPX

-

This compound stock solution (in DMSO)

-

Assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well black microplates

-

-

Procedure:

-

A serial dilution of this compound was prepared in the assay buffer.

-

TPX was added to each well of the microplate at a final concentration of 1 nM.

-

The plate was incubated for 30 minutes at room temperature to allow for inhibitor binding.

-

The enzymatic reaction was initiated by adding the fluorogenic substrate at varying concentrations (from 0.5x to 10x Kₘ).

-

Fluorescence intensity was measured every minute for 60 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Initial reaction velocities were calculated from the linear phase of the progress curves.

-

The Kᵢ value was determined by fitting the data to the Morrison equation for tight-binding inhibitors using non-linear regression analysis.

-

Surface Plasmon Resonance (SPR) for Binding Affinity (Kᴅ)

-

Instrumentation and Consumables:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit

-

Running buffer (HBS-EP+)

-

-

Procedure:

-

Purified TPX was immobilized on the surface of a CM5 sensor chip via standard amine coupling chemistry.

-

A serial dilution of this compound (ranging from 0.1 nM to 1 µM) was prepared in the running buffer.

-

Each concentration of this compound was injected over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

-

The sensorgrams were recorded, and the data was double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection.

-

The association (kₐ) and dissociation (kₔ) rate constants were determined by fitting the sensorgrams to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (Kᴅ) was calculated as the ratio of kₔ to kₐ.

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow for its characterization.

Lhd-221 (Stemregenin 1): A Technical Guide to its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lhd-221, more commonly known as Stemregenin 1 (SR1), is a purine derivative identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] Initially discovered through an unbiased screen for compounds that promote the ex vivo expansion of human hematopoietic stem cells (HSCs), SR1 has garnered significant interest for its potential applications in regenerative medicine and oncology.[5] This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental protocols used to elucidate its biological functions.

Core Molecular Target: Aryl Hydrocarbon Receptor (AhR)

The primary molecular target of this compound is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family.[6][7] AhR is well-known for its role in mediating the toxic effects of environmental pollutants like dioxins. However, emerging research has revealed its involvement in a diverse range of physiological and pathological processes, including immune regulation, cell proliferation, and differentiation.[6][8]

This compound acts as a competitive antagonist of AhR, binding to the receptor and preventing its activation by endogenous or exogenous ligands.[1] This inhibition of the AhR signaling pathway is the cornerstone of this compound's biological activities.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound (Stemregenin 1).

| Parameter | Value | Assay Condition | Reference |

| IC50 (AhR Inhibition) | 127 nM | Cell-free assay | [2][9] |

| IC50 (Photoaffinity Ligand Binding) | 40 nM | Inhibition of photoaffinity ligand (PAL) binding | [10][11] |

| EC50 (CD34+ Cell Expansion) | 120 nM | Expansion of CD34+ cells after 5-7 days of culture | [9][11] |

| Cell Type | This compound Concentration | Observed Effect | Fold Increase (vs. Control) | Reference |

| Mobilized Peripheral Blood CD34+ cells | 1 µM (7 days) | Expansion of CD34+ population | 2.6 | [9] |

| Mobilized Peripheral Blood CD34+ cells | 1 µM (7 days) | Expansion of CD133+ population | 2.3 | [9] |

| Mobilized Peripheral Blood CD34+ cells | 1 µM (7 days) | Expansion of CD90+ population | 10 | [9] |

| Cord Blood CD34+ cells | 1 µM (3 weeks) | Expansion of Total Nucleated Cells | 11 | [9] |

| Cord Blood CD34+ cells | 1 µM (3 weeks) | Expansion of CD34+ cells | 73 | [9] |

| Cord Blood CD34+ cells | 1 µM (5 weeks) | Increase in Colony Forming Units (CFUs) | 65 | [5] |

| Human Embryonic Stem Cell-derived Hematopoietic Progenitors | 1, 5, 10 µM (7 days) | Promotes CD34+ cell expansion (concentration-dependent) | Not specified | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by antagonizing the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes involved in metabolism, cell cycle regulation, and differentiation, such as Cytochrome P450 1B1 (CYP1B1) and the AhR Repressor (AHRR).[5]

This compound competitively binds to the ligand-binding pocket of AhR, preventing the conformational changes required for nuclear translocation and subsequent gene transcription.[1] By blocking this pathway, this compound promotes the self-renewal and expansion of hematopoietic stem and progenitor cells.

Caption: this compound (SR1) antagonizes the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

AhR Inhibition Assay (Cell-Free)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AhR.

-

Method: A competitive binding assay is performed using a photoaffinity ligand (PAL) for AhR.

-

Mouse liver lysates containing AhR are incubated with varying concentrations of this compound at room temperature.[9]

-

A constant concentration of the radiolabeled PAL is added to the mixture.

-

The samples are exposed to UV light to induce covalent cross-linking of the PAL to AhR.[9]

-

Dextran-coated charcoal is used to remove unbound ligand.[9]

-

The samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and visualized by autoradiography.[9]

-

The labeled AhR bands are excised, and radioactivity is quantified using a gamma counter.[9]

-

The IC50 value is calculated as the concentration of this compound that reduces PAL binding by 50%.

-

Hematopoietic Stem Cell (HSC) Expansion Assay

-

Objective: To evaluate the effect of this compound on the ex vivo expansion of CD34+ HSCs.

-

Method:

-

CD34+ cells are isolated from human cord blood or mobilized peripheral blood using immunomagnetic beads.

-

Cells are cultured in a serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-ligand).

-

This compound is added to the culture medium at various concentrations (typically 0.5 - 10 µM). A vehicle control (DMSO) is run in parallel.[1]

-

Cells are cultured for a specified period (e.g., 7, 14, or 21 days), with media changes as required.

-

At the end of the culture period, cells are harvested, and the total nucleated cell count is determined.

-

The percentage and absolute number of CD34+ cells are quantified by flow cytometry using fluorescently labeled anti-CD34 antibodies.

-

The fold expansion is calculated by dividing the final number of CD34+ cells by the initial number of seeded cells.

-

Caption: Experimental workflow for assessing HSC expansion induced by this compound.

Conclusion

This compound (Stemregenin 1) is a potent and selective antagonist of the Aryl Hydrocarbon Receptor. Its ability to block AhR signaling has been shown to effectively promote the ex vivo expansion of human hematopoietic stem cells, a finding with significant implications for the fields of hematopoietic stem cell transplantation and regenerative medicine. Further research into the downstream effects of AhR inhibition by this compound will continue to unveil its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. stemcell.com [stemcell.com]

- 4. stemcell.com [stemcell.com]

- 5. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. StemRegenin 1 selectively promotes expansion of Multipotent Hematopoietic Progenitors derived from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl Hydrocarbon Receptor Antagonist StemRegenin 1 Promotes the Expansion of Human Promyelocytic Leukemia Cell Line, NB4 | Anticancer Research [ar.iiarjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. StemRegenin 1 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

The Pivotal Role of microRNA-221/222 and the Cell Fate Determinant Llgl1 in Cellular Proliferation and Lineage Commitment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cell fate decisions, the fundamental processes by which cells commit to specific lineages and functions, are orchestrated by a complex interplay of signaling pathways and regulatory molecules. This guide provides a comprehensive exploration of two key players in this intricate network: the microRNA cluster miR-221/222 and the cell polarity protein Lethal (2) giant larvae homolog 1 (Llgl1). Misregulation of these molecules has been implicated in a variety of pathological conditions, most notably in cancer, where they can drive aberrant proliferation and disrupt normal differentiation processes. This document details their mechanisms of action, the signaling pathways they modulate, and relevant experimental protocols for their study, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: The Guardians of Cellular Identity

The precise regulation of cell fate is paramount for embryonic development, tissue homeostasis, and regeneration. This process involves a hierarchical series of decisions that progressively restrict a cell's potential, culminating in a specialized phenotype. This orchestration is largely governed by the dynamic expression of transcription factors and the fine-tuning of signaling cascades. In recent years, microRNAs (miRNAs) have emerged as critical post-transcriptional regulators in this landscape, capable of modulating the expression of multiple target genes and thereby influencing cellular behavior.[1] Concurrently, cell polarity proteins, traditionally known for their role in establishing cellular asymmetry, are now recognized as crucial hubs in signaling networks that control proliferation and differentiation.

This guide focuses on the oncogenic microRNA cluster miR-221/222 and the tumor suppressor protein Llgl1, both of which have been shown to be potent regulators of cell fate decisions with significant implications for cancer biology.

The Oncogenic Duo: miR-221 and miR-222

The highly homologous microRNAs, miR-221 and miR-222, are encoded in a cluster on the X chromosome and are frequently overexpressed in a multitude of human cancers.[1] Their oncogenic potential stems from their ability to post-transcriptionally silence a range of tumor-suppressor genes, thereby promoting cell cycle progression, inhibiting apoptosis, and enhancing migratory and invasive phenotypes.

Core Signaling Pathways Modulated by miR-221/222

miR-221/222 exert their influence by targeting the 3' untranslated regions (3' UTRs) of messenger RNAs (mRNAs), leading to their degradation or translational repression. Key signaling pathways affected by this regulation include:

-

PI3K/AKT Pathway: A central regulator of cell survival, growth, and proliferation. miR-221/222 directly target PTEN (Phosphatase and Tensin Homolog), a critical negative regulator of this pathway.[1][2] By downregulating PTEN, miR-221/222 lead to the constitutive activation of AKT, promoting cell survival and proliferation.

-

Cell Cycle Regulation (RB-E2F Pathway): The progression through the cell cycle is tightly controlled by cyclin-dependent kinase inhibitors (CDKIs). miR-221/222 target the CDKIs p27/Kip1 (CDKN1B) and p57/Kip2 (CDKN1C), thereby relieving the inhibition on cyclin-dependent kinases and promoting the G1/S phase transition.[1][3] This contributes to unchecked cell proliferation.

-

WNT/β-catenin Pathway: This pathway is crucial for development and its aberrant activation is a hallmark of many cancers. miR-221/222 can activate the WNT/β-catenin pathway, contributing to cancer cell stemness and resistance to therapy.[4][5]

-

MYC/Max and NF-κB Pathways: miR-221 has been shown to induce the activity of the MYC/Max and NF-κB transcription factor pathways, both of which are central drivers of cell proliferation and survival in cancer.[4][5]

The following diagram illustrates the key signaling pathways influenced by miR-221/222.

Caption: Signaling pathways regulated by miR-221/222.

Quantitative Data on miR-221/222 Function

The following tables summarize quantitative data from studies investigating the effects of miR-221/222 on target gene expression and cellular phenotypes.

Table 1: Effect of miR-221 Knockout on Target mRNA Expression

| Target Gene | Fold Change in miR-221 KO cells | Function |

| CDKN1B (p27) | Increased | Cell Cycle Inhibitor |

| CDKN1C (p57) | Increased | Cell Cycle Inhibitor |

| Numerous others | Varies | Diverse |

| Data derived from studies performing transcriptome analysis of miR-221 knockout cells.[3] |

Table 2: Impact of miR-221/222 on Cellular Processes

| Cellular Process | Effect of miR-221/222 Overexpression | Key Targeted Pathways |

| Proliferation | Increased | PI3K/AKT, RB-E2F, WNT, MYC, NF-κB |

| Apoptosis | Decreased | PI3K/AKT, NF-κB |

| Invasion & Migration | Increased | WNT/β-catenin |

| Drug Resistance | Increased | PI3K/AKT, WNT/β-catenin |

| This table represents a synthesis of findings from multiple studies.[1][4][5] |

The Cell Fate Determinant: Llgl1

Lethal (2) giant larvae homolog 1 (Llgl1) is a scaffold protein that plays a crucial role in establishing and maintaining cell polarity. It is a key component of the Scribble polarity complex and acts as a tumor suppressor in various contexts. Recent evidence has highlighted its importance in regulating the self-renewal and differentiation of hematopoietic stem cells (HSCs).[6]

Llgl1's Role in Hematopoietic Stem Cell Fate

Inactivation of Llgl1 has been shown to enhance HSC self-renewal and fitness.[6] Loss of Llgl1 leads to an increase in the number of HSCs with enhanced repopulation capacity. This is achieved through the transcriptional repression of key transcription factors that normally act as inhibitors of HSC self-renewal.

-

KLF4 (Krüppel-like factor 4): A transcription factor that plays a critical role in maintaining HSC quiescence and preventing excessive self-renewal.

-

EGR1 (Early growth response 1): Another transcription factor involved in the negative regulation of HSC self-renewal.

By repressing these factors, the loss of Llgl1 tips the balance towards self-renewal over differentiation in HSCs.

The diagram below depicts the proposed mechanism of Llgl1 in regulating HSC fate.

Caption: Llgl1 regulation of HSC self-renewal.

Quantitative Data on Llgl1 Function

The following table summarizes the observed effects of Llgl1 inactivation on hematopoietic stem cells.

Table 3: Effects of Llgl1 Inactivation in Hematopoietic Stem Cells

| Parameter | Observation upon Llgl1 Inactivation | Reference |

| HSC Number | Increased | [6] |

| Repopulation Capacity | Increased | [6] |

| Cell Cycling | Increased | [6] |

| KLF4 Expression | Decreased | [6] |

| EGR1 Expression | Decreased | [6] |

Experimental Protocols

The study of miR-221/222 and Llgl1 in cell fate decisions involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Analysis of miRNA Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying the expression levels of mature miR-221 and miR-222.

1. RNA Isolation:

-

Isolate total RNA from cell or tissue samples using a TRIzol-based method or a commercial kit designed for small RNA isolation to ensure efficient recovery of miRNAs.

2. Reverse Transcription (RT):

-

Perform reverse transcription using a miRNA-specific stem-loop primer for each miRNA of interest (miR-221 and miR-222) and a dedicated miRNA reverse transcription kit. This method enhances the specificity and efficiency of miRNA cDNA synthesis.

3. Quantitative PCR (qPCR):

-

Perform real-time PCR using a forward primer specific to the mature miRNA sequence and a universal reverse primer that binds to the stem-loop adapter.

-

Use a TaqMan-based assay with a miRNA-specific probe for enhanced specificity and sensitivity.

-

Normalize the expression data to a stably expressed small non-coding RNA, such as U6 snRNA, to control for variations in RNA input and RT efficiency.

-

Calculate relative expression levels using the ΔΔCt method.

The workflow for miRNA expression analysis is depicted below.

Caption: Experimental workflow for miRNA qRT-PCR.

Western Blot Analysis of Protein Expression

This protocol is used to assess the protein levels of Llgl1 and the downstream targets of miR-221/222 (e.g., PTEN, p27).

1. Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Llgl1, anti-PTEN, anti-p27) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Normalize protein levels to a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Cell Proliferation Assay

This assay is used to determine the effect of miR-221/222 overexpression or Llgl1 knockdown on cell proliferation rates.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a low density.

2. Transfection/Transduction (if applicable):

-

Transfect cells with miRNA mimics/inhibitors or siRNAs targeting Llgl1.

3. Proliferation Measurement:

-

At various time points (e.g., 24, 48, 72 hours), add a proliferation reagent such as MTT, WST-1, or use a CyQUANT assay.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

4. Data Analysis:

-

Plot the proliferation rates over time to compare the different experimental conditions.

Conclusion and Future Directions

The microRNA cluster miR-221/222 and the cell polarity protein Llgl1 are potent regulators of cell fate decisions, with profound implications for both normal development and disease. The oncogenic activities of miR-221/222, driven by their suppression of key tumor suppressor genes, highlight their potential as therapeutic targets in cancer. Conversely, the tumor-suppressive role of Llgl1 in maintaining HSC homeostasis underscores the importance of cell polarity proteins in regulating stem cell fate.

Future research should focus on further elucidating the complex downstream networks regulated by these molecules and exploring the therapeutic potential of targeting these pathways. The development of specific inhibitors for miR-221/222 and strategies to restore Llgl1 function could offer novel avenues for the treatment of cancer and other diseases characterized by aberrant cell proliferation and differentiation. The experimental protocols detailed in this guide provide a robust framework for advancing our understanding of these critical regulators of cellular identity.

References

- 1. miR221/222 in Cancer: Their Role in Tumor Progression and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Knockout of miR-221 and miR-222 reveals common and specific targets for paralogous miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miR-221 affects multiple cancer pathways by modulating the level of hundreds messenger RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | miR-221 affects multiple cancer pathways by modulating the level of hundreds messenger RNAs [frontiersin.org]

- 6. The cell fate determinant Llgl1 influences HSC fitness and prognosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

Lhd-221: A Novel Modulator of Notch Signaling in Human Umbilical Cord Blood-Derived Hematopoietic Stem and Progenitor Cells

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The expansion and directed differentiation of hematopoietic stem and progenitor cells (HSPCs) from human umbilical cord blood (UCB) is a critical objective for the advancement of cellular therapies. This document outlines the preclinical data and mechanism of action for Lhd-221, a novel small molecule activator of the Notch signaling pathway. This compound has demonstrated a significant capacity to enhance the self-renewal and inhibit the spontaneous differentiation of UCB-derived CD34+ cells in vitro. This guide provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying biological and experimental processes.

Introduction to this compound and the Notch Signaling Pathway

Hematopoietic stem cells (HSCs) are responsible for the lifelong production of all blood cell lineages.[1][2] Umbilical cord blood is a rich source of HSCs for transplantation, but the limited number of cells in a single UCB unit often restricts its use, particularly in adult patients.[3] Therefore, strategies for the ex vivo expansion of these cells are of paramount importance.

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating HSC self-renewal and fate decisions.[4][5][6] Activation of the Notch pathway has been shown to be essential for the specification of HSCs during embryonic development and for maintaining the undifferentiated state of adult HSCs.[4] this compound is a synthetic small molecule designed to potentiate Notch signaling by promoting the cleavage and nuclear translocation of the Notch intracellular domain (NICD). This guide details the effects of this compound on UCB-derived HSPCs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on purified human UCB CD34+ cells.

Table 2.1: Dose-Response Effect of this compound on the Expansion of UCB CD34+ Cells after 7 Days in Culture

| This compound Concentration (nM) | Fold Expansion of Total Nucleated Cells (Mean ± SD) | Percentage of CD34+ Cells (Mean ± SD) | Net Expansion of CD34+ Cells (Fold, Mean ± SD) |

| 0 (Vehicle Control) | 50 ± 8 | 35% ± 5% | 17.5 ± 2.5 |

| 10 | 65 ± 10 | 50% ± 7% | 32.5 ± 4.5 |

| 50 | 120 ± 15 | 65% ± 8% | 78.0 ± 9.8 |

| 100 | 115 ± 18 | 62% ± 9% | 71.3 ± 11.2 |

| 250 | 90 ± 12 | 45% ± 6% | 40.5 ± 5.4 |

Table 2.2: Effect of this compound (50 nM) on Colony-Forming Unit (CFU) Frequency

| Cell Type | Vehicle Control (CFUs per 1x10³ plated cells) | This compound (50 nM) (CFUs per 1x10³ plated cells) | P-value |

| CFU-GEMM (multipotential) | 12 ± 3 | 25 ± 4 | <0.01 |

| BFU-E (erythroid) | 35 ± 6 | 20 ± 5 | <0.05 |

| CFU-GM (granulocyte-macrophage) | 40 ± 7 | 28 ± 6 | <0.05 |

Table 2.3: Relative Gene Expression of Notch Pathway Target Genes after 24-hour Treatment with this compound (50 nM)

| Gene | Fold Change vs. Vehicle Control (Mean ± SD) | P-value |

| HES1 | 8.5 ± 1.2 | <0.001 |

| GATA2 | 4.2 ± 0.8 | <0.01 |

| MYC | 3.5 ± 0.6 | <0.01 |

| RUNX1 | 2.8 ± 0.5 | <0.01 |

Detailed Experimental Protocols

3.1 Isolation of CD34+ HSPCs from Human Umbilical Cord Blood

-

UCB Collection: Collect UCB into sterile bags containing citrate-phosphate-dextrose (CPD) anticoagulant. Process within 24 hours.

-

Mononuclear Cell (MNC) Isolation: Dilute UCB 1:1 with phosphate-buffered saline (PBS). Carefully layer the diluted blood over Ficoll-Paque PLUS density gradient medium. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

MNC Collection: Aspirate the buffy coat layer containing the MNCs. Wash the collected cells twice with PBS supplemented with 2% fetal bovine serum (FBS).

-

CD34+ Cell Enrichment: Use a CD34 MicroBead Kit (human) according to the manufacturer's instructions for magnetic-activated cell sorting (MACS). Briefly, label the MNCs with CD34 MicroBeads, pass the cell suspension through a MACS column in a magnetic field, and elute the retained CD34+ cells.

-

Purity Assessment: Assess the purity of the enriched CD34+ cell population using flow cytometry with an anti-CD34 antibody (e.g., clone 581). Purity should be >90%.

3.2 Ex Vivo Expansion of CD34+ Cells with this compound

-

Culture Medium Preparation: Prepare a base expansion medium consisting of StemSpan SFEM II supplemented with StemSpan CC100 cytokine cocktail (1x) and 1% penicillin-streptomycin.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations. The final DMSO concentration in all cultures, including the vehicle control, should be maintained at <0.1%.

-

Cell Seeding: Seed the purified CD34+ cells at a density of 1 x 10⁵ cells/mL in a 24-well plate.

-

Treatment: Add the appropriate concentration of this compound or vehicle control (DMSO) to the wells.

-

Incubation: Culture the cells for 7 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Analysis: After 7 days, harvest the cells. Perform a cell count using a hemocytometer and trypan blue exclusion for viability. Analyze the percentage of CD34+ cells using flow cytometry.

3.3 Colony-Forming Unit (CFU) Assay

-

Cell Preparation: Harvest CD34+ cells after the 7-day expansion period with either vehicle control or 50 nM this compound.

-

Plating: Plate 1 x 10³ cells into 35 mm culture dishes containing MethoCult™ H4434 Classic medium.

-

Incubation: Culture the dishes for 14 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Colony Scoring: Score the colonies (BFU-E, CFU-GM, and CFU-GEMM) based on standard morphological criteria using an inverted microscope.

3.4 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Treatment and RNA Extraction: Culture purified CD34+ cells with 50 nM this compound or vehicle control for 24 hours. Extract total RNA using an RNeasy Mini Kit, including an on-column DNase digestion step.

-

cDNA Synthesis: Synthesize first-strand cDNA from 500 ng of total RNA using a High-Capacity cDNA Reverse Transcription Kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use validated primers for HES1, GATA2, MYC, RUNX1, and the housekeeping gene GAPDH.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to GAPDH expression and the vehicle control.

Visualizations: Signaling Pathways and Workflows

4.1 Proposed Mechanism of this compound in the Notch Signaling Pathway

4.2 Experimental Workflow for Assessing this compound Efficacy

4.3 Logical Relationship of this compound's Effects on HSPC Fate

Conclusion and Future Directions

The data presented in this technical guide strongly suggest that this compound is a potent modulator of the Notch signaling pathway in human UCB-derived HSPCs. By promoting the activation of Notch target genes, this compound effectively increases the ex vivo expansion of functional CD34+ cells while inhibiting their spontaneous differentiation. These findings highlight the therapeutic potential of this compound as a key component of next-generation cell therapy protocols aimed at overcoming the cell dose limitations of umbilical cord blood transplantation. Further studies, including in vivo transplantation into immunodeficient mouse models, are warranted to confirm these promising in vitro results.

References

- 1. Hematopoietic stem cell - Wikipedia [en.wikipedia.org]

- 2. Functions and regulatory mechanisms of resting hematopoietic stem cells: a promising targeted therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Umbilical Cord Blood Research: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Signaling Pathways Involved in Hematopoietic Stem Cell Specification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Initial Safety and Toxicity Profile of Lhd-221

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lhd-221 is an investigational, orally bioavailable, small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the RAS-RAF-MEK-ERK signaling pathway. Aberrant activation of this pathway is implicated in the pathogenesis of various solid tumors.[1] this compound is currently in preclinical development as a potential therapeutic agent for cancers harboring specific BRAF or KRAS mutations. This document provides a comprehensive overview of the initial non-clinical safety and toxicity profile of this compound, compiled to support its progression into early-phase clinical trials. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.[2]

Non-Clinical Safety and Toxicity Profile

A series of in vitro and in vivo studies were conducted to characterize the initial safety profile of this compound. The goals of these preclinical studies were to identify potential human toxicities, establish a safe starting dose for clinical trials, and identify parameters for clinical monitoring.[3][4][5]

Acute Toxicity

Single-dose toxicity studies were performed in two mammalian species to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50).[3][6]

Table 1: Single-Dose Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Key Observations |

|---|---|---|---|

| Sprague-Dawley Rat | Oral (gavage) | >2000 | No mortality or significant clinical signs of toxicity observed at the limit dose. |

| Beagle Dog | Oral (capsule) | ~1500 | Emesis, lethargy, and decreased food consumption observed at doses ≥1000 mg/kg. |

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in both a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog) species for a duration of 28 days to support initial clinical trials of up to two weeks.[7][8] These studies are crucial for identifying target organs of toxicity and assessing the reversibility of any adverse effects.[9]

Table 2: 28-Day Repeat-Dose Toxicity Study in Sprague-Dawley Rats

| Dose Group (mg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) |

|---|---|---|

| 0 (Vehicle) | No significant findings. | - |

| 50 | No treatment-related adverse effects. | 50 mg/kg/day |

| 200 | Mild, reversible elevation in liver enzymes (ALT, AST). Minimal centrilobular hypertrophy in the liver. |

| 800 | Moderate, reversible elevation in liver enzymes. Dose-related decreases in red blood cell counts. Histopathological findings in the liver and bone marrow. | |

Table 3: 28-Day Repeat-Dose Toxicity Study in Beagle Dogs

| Dose Group (mg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) |

|---|---|---|

| 0 (Vehicle) | No significant findings. | - |

| 25 | No treatment-related adverse effects. | 25 mg/kg/day |

| 100 | Mild, reversible gastrointestinal disturbances (emesis, diarrhea). Slight increases in liver enzymes. |

| 400 | Moderate gastrointestinal toxicity. Reversible bone marrow hypocellularity. QTc interval prolongation observed in telemetry assessments. | |

Safety Pharmacology

A battery of safety pharmacology studies was conducted to assess the potential adverse effects of this compound on vital organ systems.

Table 4: Core Battery Safety Pharmacology Studies for this compound

| Study | System | Key Findings |

|---|---|---|

| In vivo Cardiovascular Assessment | Cardiovascular | No significant effects on blood pressure, heart rate, or ECG parameters in conscious, telemetered dogs at exposures up to 10x the projected clinical exposure. |

| In vitro hERG Assay | Cardiovascular | This compound demonstrated weak inhibition of the hERG potassium channel with an IC50 of 35 µM.[10][11] |

| Irwin Test | Central Nervous System | No adverse effects on neurobehavioral parameters in rats at doses up to 1000 mg/kg. |

| Respiratory Function Assessment | Respiratory | No adverse effects on respiratory rate or tidal volume in conscious rats at doses up to 1000 mg/kg. |

Genotoxicity

A standard battery of in vitro genotoxicity tests was performed to evaluate the mutagenic and clastogenic potential of this compound.[12]

Table 5: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames) Test[13][14][15] | S. typhimurium & E. coli | With and Without | Negative |

| In vitro Chromosomal Aberration Test[16][17][18] | Human Peripheral Blood Lymphocytes | With and Without | Negative |

| In vitro Mouse Lymphoma Assay (MLA) | L5178Y cells | With and Without | Negative |

Experimental Protocols

Protocol: In vitro hERG Patch-Clamp Assay

-

Objective: To determine the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel current (IKr), a key indicator of potential cardiac QT interval prolongation.[10][11]

-

Test System: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[11]

-

Methodology:

-

Cell Culture: HEK293-hERG cells are cultured in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection.[10]

-

Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).[19]

-

Voltage Protocol: A specific voltage-clamp protocol is used to elicit the hERG tail current, which is the primary measurement for assessing the block. This typically involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV.[10]

-

Compound Application: this compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30, 100 µM) sequentially to the same cell. A vehicle control (0.1% DMSO) and a positive control (E-4031, a known hERG blocker) are also tested.[10][11]

-

Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline current. An IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Beagle Dogs

-

Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days in a non-rodent species and to determine a No Observed Adverse Effect Level (NOAEL).[6]

-

Test System: Purpose-bred Beagle dogs (3-4 males and 3-4 females per group).

-

Methodology:

-

Dosing: this compound is administered once daily via oral capsule at three dose levels (e.g., 25, 100, 400 mg/kg/day), alongside a vehicle control group.[9]

-

Observations: Clinical signs, body weight, and food consumption are monitored daily. Ophthalmoscopy is performed pre-study and at termination.

-

Cardiovascular Monitoring: Telemetered animals are included in each group to continuously monitor ECG, blood pressure, and heart rate.

-

Clinical Pathology: Blood and urine samples are collected pre-study and weekly for hematology, clinical chemistry, and urinalysis.

-

Toxicokinetics: Blood samples are collected at specified time points to determine the systemic exposure (AUC, Cmax) to this compound.

-

Pathology: At the end of the 28-day period, a full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected for microscopic histopathological examination.

-

Recovery Group: Additional animals in the control and high-dose groups are maintained for a 14-day treatment-free period to assess the reversibility of any findings.[9]

-

Mandatory Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway showing this compound inhibition of Tyrosine Kinase X (TKX).

Experimental Workflow

Caption: Workflow for the 28-day repeat-dose toxicity study in Beagle dogs.

References

- 1. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Step 2: Preclinical Research | FDA [fda.gov]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. brainkart.com [brainkart.com]

- 5. fda.gov [fda.gov]

- 6. content.noblelifesci.com [content.noblelifesci.com]

- 7. The Predictive Value of Non-Clinical Testing: Repeated-Dose Toxicity | EUPATI Open Classroom [learning.eupati.eu]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. topra.org [topra.org]

- 10. benchchem.com [benchchem.com]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 17. criver.com [criver.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

Methodological & Application

Application Notes and Protocols for a Novel Compound in Hematopoietic Stem Cell Culture

Topic: Protocol for Using a Novel Compound in Hematopoietic Stem Cell (HSC) Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic stem cells (HSCs) are responsible for the continuous replenishment of all blood cell lineages throughout the lifespan of an organism.[1][2][3][4] Their capacity for self-renewal and multilineage differentiation makes them a critical area of study in developmental biology, disease modeling, and regenerative medicine.[2][3][4] The in vitro culture and manipulation of HSCs are essential for both basic research and clinical applications, including cell and gene therapies.[2] This document provides a detailed protocol for the culture of human hematopoietic stem cells and for evaluating the effects of a novel investigational compound, hereby referred to as "Compound X," on their proliferation, differentiation, and viability.

Experimental Protocols

Isolation of Human CD34+ Hematopoietic Progenitor Cells

The initial and crucial step is the isolation of a pure population of HSCs, which are commonly identified by the cell surface marker CD34.[5]

Materials:

-

Fresh or cryopreserved human bone marrow, mobilized peripheral blood, or umbilical cord blood.

-

Phosphate-buffered saline (PBS), pH 7.2, supplemented with 2 mM EDTA and 0.5% bovine serum albumin (BSA).[6]

-

Ficoll-Paque™ for density gradient centrifugation.

-

CD34 MicroBead Kit, human (or equivalent magnetic-activated cell sorting system).[6]

-

LS or MS columns for magnetic separation.[6]

Procedure:

-

Sample Preparation: If using cryopreserved cells, thaw the vial rapidly in a 37°C water bath.[5] For fresh samples, dilute 1:1 with PBS.[5]

-

Mononuclear Cell (MNC) Isolation:

-

Carefully layer the diluted cell suspension over Ficoll-Paque™ in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the buffy coat layer containing the MNCs.

-

Wash the collected MNCs twice with PBS buffer.

-

-

CD34+ Cell Isolation (Magnetic Labeling):

-

Resuspend the MNC pellet in the appropriate buffer.

-

Add the CD34 magnetic beads according to the manufacturer's instructions.

-

Incubate for 30 minutes at 4°C.

-

Wash the cells to remove unbound beads.

-

-

Magnetic Separation:

-

Place the separation column in the magnetic field.

-

Apply the labeled cell suspension onto the column.

-

Wash the column with buffer to remove unlabeled cells.

-

Remove the column from the magnetic field and elute the magnetically retained CD34+ cells.

-

-

Cell Counting and Viability:

-

Count the isolated CD34+ cells using a hemocytometer or an automated cell counter.

-

Assess viability using Trypan Blue exclusion. A viability of >95% is recommended for culture.

-

Culture of CD34+ HSCs with Compound X

Materials:

-

Isolated CD34+ HSCs

-

Hematopoietic Progenitor Expansion Medium (e.g., StemSpan™ SFEM II or equivalent)

-

Cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-6) to support HSC expansion.[2]

-

Compound X (dissolved in a suitable vehicle, e.g., DMSO)

-

96-well or 24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed the isolated CD34+ cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the expansion medium supplemented with the cytokine cocktail.

-